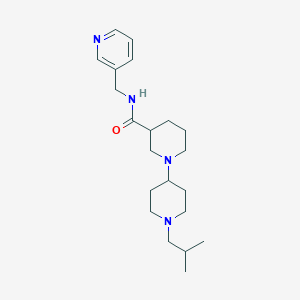![molecular formula C23H17N3O5 B6051412 N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B6051412.png)
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide, also known as HBNPA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. HBNPA is a synthetic molecule that was first synthesized in the laboratory and has since been studied for its unique properties and potential uses.
作用机制
The mechanism of action of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide varies depending on its application. In materials science, N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide functions as a fluorescent probe or molecular sensor by undergoing a specific chemical reaction in the presence of a target molecule. In biochemistry, N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide can inhibit the activity of enzymes by binding to their active sites or allosteric sites. In pharmacology, N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide can interact with specific receptors or enzymes in the body to produce a therapeutic effect.
Biochemical and Physiological Effects:
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide can inhibit the activity of enzymes such as acetylcholinesterase and carbonic anhydrase. In vivo studies have shown that N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide can reduce inflammation and oxidative stress in animal models of disease. However, further studies are needed to fully understand the biochemical and physiological effects of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide.
实验室实验的优点和局限性
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide has several advantages as a research tool, including its synthetic accessibility, stability, and versatility. N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide can be easily synthesized in the laboratory and purified to high purity. It is also stable under a wide range of conditions and can be modified to incorporate various functional groups. However, N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide also has some limitations, such as its potential toxicity and limited solubility in aqueous solutions. Researchers should take these factors into account when designing experiments using N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide.
未来方向
There are several potential future directions for research on N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide. In materials science, N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide could be used as a building block for the synthesis of more complex functional materials with specific properties. In biochemistry, N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide could be used to study the structure and function of enzymes and proteins. In pharmacology, N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide could be further investigated as a drug candidate for the treatment of diseases such as cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide and its potential toxicity in vivo.
合成方法
The synthesis of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide involves the reaction between 4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenylamine and 3-nitrocinnamic acid. The reaction is catalyzed by a base such as triethylamine, and the resulting product is purified through column chromatography. The yield of N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide can be improved by optimizing the reaction conditions, such as temperature and reaction time.
科学研究应用
N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide has been studied for its potential applications in various scientific fields, including materials science, biochemistry, and pharmacology. In materials science, N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide has been used as a building block for the synthesis of functional materials such as fluorescent probes and molecular sensors. In biochemistry, N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide has been studied for its potential as an enzyme inhibitor and as a tool for studying protein-protein interactions. In pharmacology, N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide has been investigated for its potential as a drug candidate for the treatment of various diseases.
属性
IUPAC Name |
(E)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17N3O5/c1-14-5-9-21-19(11-14)25-23(31-21)18-13-16(7-8-20(18)27)24-22(28)10-6-15-3-2-4-17(12-15)26(29)30/h2-13,27H,1H3,(H,24,28)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWUZTDLPZPDTMU-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)C=CC4=CC(=CC=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)NC(=O)/C=C/C4=CC(=CC=C4)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(1-methyl-1H-indol-3-yl)methylene]amino}-2-phenyl-4(3H)-quinazolinone](/img/structure/B6051339.png)
![(4-ethoxybenzyl)[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B6051347.png)
![N-methyl-N-{[2-(propylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-2-(2-pyridinyl)ethanamine](/img/structure/B6051358.png)

![N-(3-methoxyphenyl)-2-(5-oxo-2,3-dihydro[1,3]thiazolo[3',2':1,2]pyrimido[5,4-b]indol-6(5H)-yl)acetamide](/img/structure/B6051377.png)


![4-cyclopentyl-3-{2-oxo-2-[4-(2-thienylmethyl)-1-piperazinyl]ethyl}-2-piperazinone](/img/structure/B6051399.png)
![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-2-[(4-methyl-1,3-thiazol-2-yl)thio]acetamide](/img/structure/B6051407.png)
![1-[1-(3-fluorobenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6051420.png)
![2,2'-[carbonylbis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]bis(5-methylbenzoic acid)](/img/structure/B6051433.png)
![1-{2-[(cyclooctylamino)methyl]-5-methoxyphenoxy}-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6051435.png)
![N-[(1-cyclopentyl-3-piperidinyl)methyl]-N-[2-(1-piperidinyl)ethyl]-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B6051440.png)
